Technical Whitepaper: Chemoinformatics and Synthetic Utility of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethanamine Scaffolds
Technical Whitepaper: Chemoinformatics and Synthetic Utility of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethanamine Scaffolds
The following technical guide details the chemoinformatics, synthesis, and application of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethanamine scaffolds.
[1][2]
Executive Summary & Identification
1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethanamine is a specialized heterocyclic building block belonging to the class of 3,5-disubstituted-1,2,4-triazoles .[1][2] These scaffolds are critical bioisosteres in medicinal chemistry, often acting as stable replacements for amide bonds or serving as pharmacophores in kinase inhibitors and GPCR ligands.[1][2]
Chemoinformatics & CAS Registry Logic
Unlike commodity chemicals (e.g., Aspirin), this specific propyl-homolog is often classified as a library compound or custom synthesis intermediate .[1][2] Consequently, it does not possess a single "umbrella" CAS number for all its derivatives.[1][2] Researchers must distinguish between the specific core and its salt forms.[1][2]
| Chemical Entity | Structural Identity | Representative CAS / Search Key |
| Parent Core | 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethanamine | Search Required (See Section 1.[1][2]2) |
| Methyl Analog | 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | 1378888-25-7 (Reference Std) |
| Ethyl Analog | 1-(5-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine | 1015846-51-1 (Isomer/Analog) |
| Common Salt | Dihydrochloride salt | Vendor Specific (e.g., Enamine/MolPort codes) |
The "Derivative" CAS Challenge
The term "derivatives" refers to the infinite chemical space surrounding this core.[1][2] There is no single CAS number for the derivatives.[1][2] To identify a specific derivative, use the following substructure search logic in registries like SciFinder-n or Reaxys:
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Core Query: Triazole Ring + Position 3: -CH(CH3)NH-R + Position 5: -Propyl[1][2]
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Tautomer Alert: 1,2,4-triazoles exist in rapid equilibrium between 1H, 2H, and 4H forms.[1][2] Search algorithms must be set to "Tautomer Inclusive" to avoid missing relevant CAS entries.[1][2]
Synthetic Methodology (Self-Validating Protocol)
The most robust route to 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethanamine preserves the chirality of the amine (derived from Alanine) and utilizes the Einhorn-Brunner or Modified Pellizzari reaction types.[1][2]
Retrosynthetic Analysis
The molecule is disconnected into two primary precursors:[1][2]
-
Chiral Source:
-protected Alanine hydrazide (provides the ethanamine moiety).[1][2] -
Propyl Source: Butyrimidate or Butyronitrile (provides the C5-propyl group).[2]
Step-by-Step Synthesis Protocol
Note: This protocol assumes the target is the (S)-enantiomer, derived from L-Alanine.[1][2]
Step 1: Preparation of Boc-L-Alanine Hydrazide
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Reagents: Boc-L-Alanine (1.0 eq), Hydrazine monohydrate (1.2 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DCM (Solvent).[1][2]
-
Procedure: Dissolve Boc-L-Ala in DCM at 0°C. Add EDC/HOBt and stir for 30 min. Add hydrazine dropwise.[1][2] Warm to RT and stir for 12h.
-
Validation: TLC (MeOH/DCM 1:9) should show consumption of starting material.[1][2]
-
Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4.[1][2]
Step 2: Imidate Formation (The Propyl Core) [1][2]
-
Reagents: Butyronitrile (1.0 eq), HCl (gas), Dry Ethanol.
-
Procedure: Bubble dry HCl gas into a solution of butyronitrile in EtOH at 0°C until saturation. Store at 4°C for 24h to precipitate Ethyl butyrimidate hydrochloride.[1][2]
-
Critical Control: Moisture exclusion is vital to prevent hydrolysis to the ester.[1][2]
Step 3: Triazole Cyclization
-
Reagents: Boc-L-Ala-Hydrazide (from Step 1), Ethyl butyrimidate HCl (from Step 2), Et3N (3.0 eq), Acetonitrile (reflux).
-
Procedure: Suspend imidate in MeCN with Et3N. Add hydrazide.[1][2][3] Reflux (80°C) for 16-24h.[1][2]
-
Mechanism: The hydrazide attacks the imidate carbon, followed by intramolecular dehydration to close the ring.[1][2]
-
Purification: Column chromatography (EtOAc/Hexane).
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Stir the Boc-triazole in HCl/Dioxane for 2h. Evaporate solvent to yield the dihydrochloride salt .[1][2]
Visualization of Synthetic Logic
The following diagram illustrates the pathway from chiral pool precursors to the final scaffold.
Caption: Convergent synthesis of the 1,2,4-triazole core via the Pinner imidate strategy, ensuring retention of the alpha-chiral center.
Medicinal Chemistry Applications
This scaffold is highly valued for its ability to mimic the transition state of peptide bond hydrolysis while maintaining metabolic stability.[1][2]
Bioisosterism[1][2]
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Amide Replacement: The 1,2,4-triazole ring is a planar, electron-deficient system that mimics the cis-amide bond geometry.[1][2]
-
H-Bonding: The N-H (in 4H/1H tautomers) acts as a donor, while N2/N4 act as acceptors, allowing specific interactions with kinase hinge regions.[1][2]
Derivative Classes & Functionalization
Researchers typically modify this core at the primary amine position.[1][2]
| Derivative Class | Reagent | Application |
| Ureas | Isocyanates ( | Soluble Epoxide Hydrolase (sEH) inhibitors.[1][2] |
| Amides | Carboxylic Acids + HATU | Peptidomimetics (Backbone modification).[1][2] |
| Sulfonamides | Sulfonyl Chlorides | GPCR ligands (e.g., Ghrelin receptor inverse agonists).[1][2] |
| Schiff Bases | Aldehydes | Antimicrobial agents (often requiring reduction to secondary amines).[1][2] |
Analytical Characterization Standards
To validate the synthesis of the core or its derivatives, the following spectral signatures must be observed.
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1H NMR (DMSO-d6):
-
13C NMR:
-
Mass Spectrometry (ESI+):
References
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Synthesis of 5-substituted 1,2,4-triazol-3-yl derivatives. ResearchGate. (Detailed protocols on triazole ring closure via imidates).
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Molecules. (Discusses tautomerism and functionalization of the triazole core).
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1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine (Analog Reference). Fluorochem. (Catalog entry for the ethyl-analog, demonstrating the naming convention and commercial availability of the series).
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (Review of modern catalytic methods for triazole formation).
